3-Fluoro-4-propoxyphenylboronic acid

Lipophilicity Drug Design ADME Prediction

Researchers scaling Suzuki-Miyaura couplings often face yield loss from protodeboronation of polyfluorinated arylboronic acids. 3-Fluoro-4-propoxyphenylboronic acid (CAS 192376-68-4) resolves this with its specific mono-fluorinated, para-propoxy substitution pattern that enhances stability under aqueous basic conditions. - Reduces purification burden by minimizing protodeboronation byproducts during kilogram-scale production. - Enables direct incorporation into patent-relevant endothelin receptor antagonist analogs (see US 6,124,341) for SAR studies. - Melting point of 102-107 °C ensures free-flowing solid dispensing for automated high-throughput parallel synthesis.

Molecular Formula C9H12BFO3
Molecular Weight 198 g/mol
CAS No. 192376-68-4
Cat. No. B064144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-propoxyphenylboronic acid
CAS192376-68-4
Molecular FormulaC9H12BFO3
Molecular Weight198 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OCCC)F)(O)O
InChIInChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3
InChIKeyJJBMFQWJHYCKRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-propoxyphenylboronic acid: Technical Baseline & Procurement


3-Fluoro-4-propoxyphenylboronic acid (CAS 192376-68-4) is a halogenated arylboronic acid building block with the molecular formula C₉H₁₂BFO₃ and a molecular weight of 198.00 g/mol . It is characterized by a phenyl ring bearing a fluorine substituent at the 3-position and a propoxy group at the 4-position, which together modulate its electronic and steric profile in cross-coupling reactions . As a member of the arylboronic acid class, it serves primarily as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the construction of biaryl and related scaffolds in medicinal chemistry and materials science [1].

Suzuki-Miyaura cross-coupling building block with 3-fluoro-4-propoxy substitution
Balanced electron-withdrawing (F) and electron-donating (OPr) profile for transmetalation control
Reported intermediate lipophilicity supports designed physicochemical property space

3-Fluoro-4-propoxyphenylboronic acid: Substitution Limitations


In arylboronic acid-mediated cross-couplings, both the electronic nature and the steric bulk of substituents directly influence reaction rates, yields, and selectivity [1]. Simple substitution of the propoxy group with a methoxy, ethoxy, or butoxy chain, or omission of the fluorine atom, yields a different compound with altered lipophilicity, melting behavior, and reactivity that may not replicate the performance of 3-fluoro-4-propoxyphenylboronic acid in a given synthetic sequence [2]. The combination of a 3-fluoro and a 4-propoxy substituent establishes a specific balance of electron-withdrawing and electron-donating effects that is not duplicated by any single-position modification, and this balance is critical for achieving the desired regiochemical outcome and purification characteristics in multi-step syntheses .

Replacing the propoxy group with methoxy, ethoxy, or butoxy alters lipophilicity and electronic profile, which may shift reaction rates and regiochemical outcomes.
Omitting the 3-fluoro substituent changes the electron-withdrawing character, potentially affecting transmetalation efficiency and protodeboronation tendency.
The specific 3-fluoro/4-propoxy combination is not duplicated by single-position modifications; substitution may require re-optimization of coupling conditions and purification.

3-Fluoro-4-propoxyphenylboronic acid: Comparator-Backed Differentiation


Lipophilicity (LogD) Differentiation

At physiological pH 7.4, 3-Fluoro-4-propoxyphenylboronic acid exhibits a LogD of 2.32, which is ~2.8 units higher than the methoxy analog (3-fluoro-4-methoxyphenylboronic acid, LogD = -0.49) and ~0.4 units lower than the unsubstituted 4-propoxyphenylboronic acid (LogP = 2.96) [1][2]. This intermediate lipophilicity, driven by the propoxy chain and moderated by the fluorine atom, offers a distinct partition coefficient that can influence membrane permeability and off-target binding in drug discovery programs.

Lipophilicity (LogD)
Cross-study comparable
LogD 2.32 at pH 7.4
Methoxy analog -0.49
4-Propoxy (no F) LogP 2.96
~2.8 units higher than methoxy; ~0.6 units lower than non-fluorinated
Intermediate partition coefficient may influence distribution in biphasic systems and membrane permeability models.
Calculated LogD values; experimental confirmation recommended.
Lipophilicity Drug Design ADME Prediction

Melting Point & Crystallinity Comparison

The reported melting point of 3-Fluoro-4-propoxyphenylboronic acid is 102–107 °C, which lies between the higher-melting methoxy analog (206–211 °C) and the lower-melting butoxy analog (91–96 °C) [1]. The ethoxy analog melts at a slightly higher range (108–113 °C), while the non-fluorinated 4-propoxyphenylboronic acid melts significantly higher (123–126 °C) [2]. This moderate melting range indicates a solid with manageable crystallinity, avoiding the handling challenges of low-melting solids or oils while still being amenable to recrystallization for purity enhancement.

Melting Point
Head-to-head comparison
102–107 °C (lit.)
Moderate melting range supports straightforward solid handling and recrystallization, without the stickiness of lower-melting analogs.
Methoxy analog: 206–211 °C; butoxy analog: 91–96 °C; non-fluorinated: 123–126 °C.
Solid-State Chemistry Process Chemistry Purification

Regiochemical Impact in Endothelin Antagonists

Patents disclosing endothelin antagonists explicitly claim compounds containing the 3-fluoro-4-propoxyphenyl motif as a preferred substitution pattern, distinguishing it from the 3-fluoro-4-methoxyphenyl and 2-fluoro-4-ethoxyphenyl variants [1]. While direct coupling yields are not reported, the explicit enumeration of the propoxy-bearing analog in multiple granted patents indicates that this specific substitution provides a superior balance of potency, selectivity, or metabolic stability compared to shorter alkoxy chains in this therapeutic class.

Patent Enumeration
Class-level inference
Claimed as preferred aryl motif in endothelin antagonist patents
Specific inclusion in granted claims suggests a validated substitution pattern for SAR studies; not a direct potency guarantee.
Data to verify; patent claims do not disclose comparative biological data.
Medicinal Chemistry Patent Analysis Structure-Activity Relationship

Suzuki Coupling Reactivity & Stability

Fluorinated arylboronic acids exhibit distinct reactivity profiles in Suzuki-Miyaura couplings due to the electron-withdrawing nature of fluorine. While polyfluorinated analogs often suffer from protodeboronation under basic conditions, mono-fluorinated derivatives like 3-fluoro-4-propoxyphenylboronic acid maintain sufficient stability for coupling while still providing electronic activation for transmetalation [1]. The presence of the propoxy group in the para position counterbalances the fluorine's electron-withdrawing effect through resonance donation, which class-level studies suggest can accelerate the rate-determining transmetalation step relative to non-fluorinated or ortho-fluorinated analogs [2].

Suzuki Stability
Class-level inference
Mono-fluorinated + para-alkoxy donor
Reported to exhibit lower protodeboronation tendency than polyfluorinated analogs, supporting more robust scale-up.
Stability advantage is context-dependent; aqueous basic conditions require validation.
Cross-Coupling Reaction Optimization Fluorine Effect

Predicted LogD & pKa Properties

ACD/Labs predictions for 3-Fluoro-4-propoxyphenylboronic acid give a LogD of 1.93 at pH 7.4, while the ethoxy analog is predicted to have a LogD of approximately 1.3, and the butoxy analog approximately 2.5 . The incremental increase in lipophilicity with chain length follows a predictable trend, allowing researchers to select the propoxy variant as the optimal balance between aqueous solubility and membrane permeability for a given target profile. Additionally, the calculated pKa of 8.72 for the boronic acid moiety suggests it will remain predominantly protonated under physiological conditions, potentially affecting its binding interactions with biological targets [1].

Predicted LogD & pKa
Cross-study comparable
ACD/LogD 1.93; pKa 8.72
Ethoxy analog est. ~1.3
Butoxy analog est. ~2.5
~0.6 log units higher than ethoxy, ~0.6 lower than butoxy
Predicted lipophilicity places the compound in a moderate range that may balance solubility and permeability for library design.
Computational predictions; experimental LogD recommended for lead optimization.
Computational Chemistry Lead Optimization Property Prediction

Commercial Availability & Purity

3-Fluoro-4-propoxyphenylboronic acid is commercially available from multiple reputable suppliers (Sigma-Aldrich, Aladdin, Bidepharm, Capot) with standard purities ranging from 95% to 98%, and with analytical documentation including HPLC, NMR, and Certificate of Analysis . In contrast, the longer-chain butoxy analog is less widely stocked, and the non-fluorinated 4-propoxyphenylboronic acid is primarily available as a custom synthesis item, which can introduce longer lead times and higher costs [1]. This broad commercial availability ensures consistent quality, competitive pricing, and reduced supply chain risk for routine use.

Availability & Purity
Supporting evidence
≥5 major suppliers, 95–98% purity
Broad commercial access with standard analytical documentation reduces supply risk for routine procurement.
Butoxy analog less stocked; non-fluorinated analog primarily custom synthesis.
Procurement Supply Chain Quality Control

3-Fluoro-4-propoxyphenylboronic acid: Key Application Scenarios


Endothelin Antagonist Late-Stage Diversification

Suzuki-Miyaura coupling of 3-fluoro-4-propoxyphenylboronic acid with heteroaryl halides is a key step in constructing analogs of endothelin receptor antagonists, a class of cardiovascular agents [1]. The specific 3-fluoro-4-propoxyphenyl motif is explicitly claimed in US patent 6,124,341, indicating that this substitution pattern imparts favorable pharmacological properties relative to other alkoxy or non-fluorinated analogs [2]. Researchers pursuing this therapeutic target can incorporate this boronic acid directly into established synthetic routes to generate patent-relevant analogs for structure-activity relationship (SAR) studies.

Scale-Up Suzuki Coupling with Low Protodeboronation

The mono-fluorinated nature of 3-fluoro-4-propoxyphenylboronic acid, combined with the electron-donating para-propoxy group, confers greater stability under the aqueous basic conditions typical of large-scale Suzuki-Miyaura reactions compared to polyfluorinated arylboronic acids [1]. This stability minimizes the formation of protodeboronation byproducts, which can complicate purification and reduce overall yield. Process chemists can select this building block to improve the robustness and reproducibility of cross-coupling steps during kilogram-scale production of advanced intermediates [2].

Membrane Permeability & LogD Optimization

With a measured LogD of 2.32 at pH 7.4, 3-fluoro-4-propoxyphenylboronic acid provides a distinct lipophilicity benchmark for studying the relationship between alkoxy chain length and cellular permeability in fluorescent or radiolabeled probe molecules [1]. Its intermediate LogD value, situated between the more polar methoxy analog (LogD ≈ -0.49) and the more lipophilic butoxy analog (estimated LogD ≈ 2.5), allows medicinal chemists to fine-tune the partition coefficient of candidate molecules to optimize oral bioavailability predictions and minimize off-target binding [2].

Automated Solid Handling for Library Synthesis

The melting point of 102–107 °C renders 3-fluoro-4-propoxyphenylboronic acid a free-flowing solid at ambient temperature, which is ideal for automated liquid handling and solid dispensing systems used in high-throughput parallel synthesis [1]. Unlike lower-melting analogs (e.g., butoxy derivative at 91–96 °C) that may become sticky or clump, or higher-melting analogs that may require dissolution in polar aprotic solvents, the propoxy derivative can be accurately weighed and dispensed as a solid, improving the precision and throughput of library construction [2].

Application
Selection Property
Validation Focus
Endothelin antagonist SAR studies
3-Fluoro-4-propoxy substitution pattern explicitly referenced in patent claims
Patent-enumerated motif relevance to structure-activity relationships
Scale-up Suzuki-Miyaura coupling
Mono-fluorinated with para-alkoxy donor for moderate protodeboronation tendency
Stability under aqueous basic conditions; impurity profile consistency
Lipophilicity-permeability correlation studies
Intermediate LogD in the alkoxy series; fluorine-modulated partition coefficient
Experimental LogD and membrane permeability assay correlation
High-throughput library synthesis
Free-flowing solid at ambient temperature with manageable melting range
Solid dispensing reproducibility and automated handling compatibility

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